A Comprehensive Technical Guide to 2-amino-6-(bromomethyl)benzoic acid
A Comprehensive Technical Guide to 2-amino-6-(bromomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-amino-6-(bromomethyl)benzoic acid, a potentially valuable but sparsely documented bifunctional molecule. Given the limited direct literature on this specific compound, this document synthesizes information from closely related analogues to offer a robust predictive overview of its chemical identity, synthesis, and potential applications. This approach is grounded in established principles of organic chemistry and is intended to empower researchers in their synthetic and drug discovery endeavors.
Chemical Identity and Nomenclature
For reference, the identifiers of two closely related and commercially available compounds are provided below:
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-6-bromobenzoic acid | 2-amino-6-bromobenzoic acid | 20776-48-1 | C₇H₆BrNO₂ | 216.03 |
| 2-(bromomethyl)benzoic acid | 2-(bromomethyl)benzoic acid | 7115-89-1 | C₈H₇BrO₂ | 215.04 |
Predicted Physicochemical Properties
The physicochemical properties of 2-amino-6-(bromomethyl)benzoic acid can be inferred from its constituent functional groups: a carboxylic acid, an aromatic amine, and a benzylic bromide.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white or light brown solid. | Based on the appearance of similar substituted benzoic acids[1]. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid and amino groups may provide some aqueous solubility, but the overall aromatic structure suggests better solubility in organic solvents. |
| pKa | The carboxylic acid pKa is expected to be around 3-4, while the anilinic amine pKa will be around 2-3. | The electron-withdrawing carboxylic acid and bromomethyl groups will decrease the basicity of the amino group. |
| Reactivity | The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution. The carboxylic acid can undergo esterification and amidation. The amino group can be acylated or diazotized. | This trifunctional nature makes it a versatile synthetic intermediate. |
Synthesis Methodology: A Predictive Approach
A direct, validated synthesis protocol for 2-amino-6-(bromomethyl)benzoic acid is not currently published. However, a plausible synthetic route can be designed by adapting established methods for the synthesis of structurally similar compounds. The following proposed synthesis is based on the selective bromination of a methyl group on a substituted benzoic acid backbone, as detailed in patent literature for a related compound[2].
Proposed Synthetic Pathway
A logical precursor for the target molecule is 2-amino-6-methylbenzoic acid. The key transformation is the selective benzylic bromination of the methyl group without affecting the aromatic ring or the amino and carboxylic acid functionalities.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 2-bromomethyl-6-methyl-benzoic acid and includes modifications to account for the presence of the amino group[2].
Reaction: Benzylic Bromination of 2-amino-6-methylbenzoic acid
Materials:
-
2-amino-6-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylbenzoic acid in CCl₄. The presence of the amino group may require protection prior to bromination to prevent side reactions. A common protecting group for anilines is the acetyl group.
-
Initiation: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Deprotection (if necessary): If the amino group was protected, the final step would be the removal of the protecting group under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group).
Caption: Proposed workflow for the synthesis of 2-amino-6-(bromomethyl)benzoic acid.
Potential Applications in Drug Discovery and Development
The trifunctional nature of 2-amino-6-(bromomethyl)benzoic acid makes it a versatile scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications.
-
Building Block for Heterocyclic Synthesis: The presence of the ortho-amino and bromomethyl groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged structures in medicinal chemistry.
-
Linker for PROTACs and Other Conjugates: The reactive bromomethyl handle can be used to attach this molecule to a protein of interest or another small molecule, making it a potential linker for Proteolysis Targeting Chimeras (PROTACs) or other targeted drug delivery systems.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could serve as a valuable fragment in screening campaigns to identify binders for various biological targets.
-
Precursor for Bioactive Molecules: Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer properties[3]. This compound could serve as a starting material for the synthesis of novel therapeutic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-amino-6-(bromomethyl)benzoic acid is not available, the hazards can be inferred from its functional groups and data for similar compounds.
-
Benzylic Bromide: Benzylic bromides are lachrymators and skin irritants. They are also alkylating agents and should be handled with care as they are potentially mutagenic. The SDS for 2-(bromomethyl)benzoic acid indicates it causes severe skin burns and eye damage[4].
-
Aromatic Amine: Aromatic amines can be toxic and may be absorbed through the skin.
-
Carboxylic Acid: While generally less hazardous, carboxylic acids can be irritating to the skin and eyes.
Recommended Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][6].
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention[4][5][6].
Conclusion
2-amino-6-(bromomethyl)benzoic acid represents a promising but under-explored chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a comprehensive, predictive overview based on sound chemical principles and data from analogous compounds. Researchers are encouraged to use this information as a starting point for their own investigations into the synthesis and applications of this versatile molecule, while adhering to strict safety protocols.
References
-
PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2003). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
-
Ahmad, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 2-Amino-6-bromobenzoic acid, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
